(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride
Description
Historical Development of Fluorinated Cyclobutyl Sulfonyl Chlorides
The synthesis of fluorinated cyclobutyl sulfonyl chlorides emerged from parallel advancements in three domains: (1) strained carbocyclic systems, (2) selective fluorination methods, and (3) sulfonic acid derivatives. Early work on cyclobutanes focused on thermal [2+2] cycloadditions, but poor regioselectivity limited applications. The introduction of transition-metal catalysis, particularly rhodium- and platinum-mediated C–H borylation, enabled precise functionalization of fluorinated arenes and alkanes. For instance, platinum complexes facilitated ortho-C–H borylation in fluorobenzene derivatives, providing intermediates for cyclobutane ring construction.
Concurrently, electrochemical sulfonyl fluoride synthesis using thiols and KF demonstrated the feasibility of integrating sulfur-fluorine bonds into complex architectures. Adapting these methods to sulfonyl chlorides required substituting fluoride sources with chlorine equivalents while maintaining reaction efficiency. The compound (3,3-difluoro-1-phenylcyclobutyl)methanesulfonyl chloride likely derives from such hybrid approaches, combining metal-catalyzed cyclization with electrophilic chlorination.
Key historical milestones include:
- 2015 : Iwasawa’s platinum-catalyzed ortho-C–H borylation of fluorobenzene, enabling access to polysubstituted arylboronic esters.
- 2017 : Cobalt-catalyzed C–H borylation methods improved regioselectivity for fluorinated arenes.
- 2019 : Electrochemical synthesis of sulfonyl fluorides from thiols using KF and HCl/pyridine systems.
- 2021 : Rhodium(III/V)-mediated fluoroborylation strategies for photoelectronic fluoroarenes.
Significance in Organic and Medicinal Chemistry
The structural features of this compound confer distinct advantages:
1.2.1. Strained Cyclobutane Core
The four-membered cyclobutane ring introduces angle strain (~90° vs. 109.5° for sp³ carbons), increasing reactivity toward ring-opening reactions and [2+2] cycloreversions. This strain facilitates nucleophilic attacks at the sulfonyl chloride group, enabling efficient substitution reactions.
1.2.2. Fluorine Effects
- Electron-withdrawing nature : The two gem-difluoro groups reduce electron density at adjacent carbons, polarizing the C–S bond and enhancing sulfonyl chloride’s electrophilicity.
- Metabolic stability : Fluorination improves pharmacokinetic properties by resisting oxidative metabolism, a critical feature in prodrug design.
1.2.3. Sulfonyl Chloride Reactivity
The –SO₂Cl group serves as a versatile handle for:
- Nucleophilic displacement (e.g., with amines to yield sulfonamides)
- Friedel-Crafts sulfonylation of aromatic rings
- Radical reactions under photochemical conditions
Applications span covalent inhibitor development, polymer crosslinking agents, and intermediates for sulfonamide antibiotics.
Position in Contemporary Fluorine Chemistry Research
Recent studies emphasize three trends:
1.3.1. Late-Stage Fluorination
Methods to introduce fluorine atoms into complex intermediates, such as electrochemical fluorination, minimize multi-step syntheses. For example, converting thiols to sulfonyl chlorides in one pot avoids handling toxic SO₂Cl₂ gas.
1.3.2. Strain-Release Functionalization
The cyclobutane ring’s strain drives unique reactivities:
- Ring-opening polymerization : Forms fluorinated polyolefins with low dielectric constants.
- Transition-metal insertion : Platinum or rhodium catalysts insert into C–F bonds, enabling cross-coupling.
1.3.3. Bioconjugation
Sulfonyl chlorides react selectively with cysteine residues in proteins, making this compound a candidate for antibody-drug conjugates (ADCs).
Theoretical Framework for Strained Cyclic Sulfonyl Chlorides
The reactivity of this compound can be modeled through:
1.4.1. Molecular Orbital Analysis
- The cyclobutane ring’s bent orbitals create high-energy HOMOs, increasing susceptibility to electrophilic attacks.
- Fluorine’s electronegativity lowers the sulfonyl group’s LUMO energy, accelerating nucleophilic substitutions.
1.4.2. Strain Energy Calculations
Cyclobutane’s strain energy (~27 kcal/mol) exceeds cyclohexane’s (~0 kcal/mol), driving ring-opening reactions. Density functional theory (DFT) studies predict preferential cleavage at the C–S bond under basic conditions.
1.4.3. Solvent Effects Polar aprotic solvents (e.g., DMF, CH₃CN) stabilize the transition state in SN2 reactions at the sulfonyl chloride, while nonpolar solvents favor radical pathways.
Properties
IUPAC Name |
(3,3-difluoro-1-phenylcyclobutyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O2S/c12-17(15,16)8-10(6-11(13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPMRDNLDNULRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CS(=O)(=O)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride typically involves the reaction of 3,3-difluoro-1-phenylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Sulfonamide derivatives: Formed from reactions with amines.
Sulfonate esters: Formed from reactions with alcohols.
Sulfonothioate derivatives: Formed from reactions with thiols.
Sulfonic acids: Formed from oxidative reactions.
Scientific Research Applications
2.1. Synthesis of Bioactive Compounds
One of the primary applications of (3,3-difluoro-1-phenylcyclobutyl)methanesulfonyl chloride is in the synthesis of bioactive molecules. It serves as a key reagent in the formation of sulfonamides and other derivatives that exhibit pharmacological activities.
- Case Study: Antiviral Agents
A study demonstrated the utility of this compound in synthesizing novel antiviral agents targeting viral replication mechanisms. The introduction of the difluorocyclobutyl moiety enhances the binding affinity to viral proteins, thus improving efficacy .
2.2. Anticancer Research
The compound has also been investigated for its potential anticancer properties. Researchers have synthesized various derivatives using this compound that showed promising results against different cancer cell lines.
- Data Table: Anticancer Activity of Derivatives
3.1. Organic Synthesis
In organic chemistry, this compound is employed as a versatile building block for constructing complex organic molecules through various reactions such as nucleophilic substitution and coupling reactions.
- Example Reaction: Coupling with Amines
The compound can react with amines to form sulfonamide derivatives, which are important in medicinal chemistry for developing new therapeutics .
3.2. Fluorinated Compound Synthesis
Due to its difluorinated structure, this compound is particularly useful in synthesizing other fluorinated compounds that possess unique properties beneficial for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . These reactions can modulate the biological activity of the compound, making it useful in drug development and other applications.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of (3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride with analogous sulfonyl chlorides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₀H₉ClF₂O₂S | 302.52 | Not reported | Not reported | Difluorocyclobutyl, phenyl, sulfonyl chloride |
| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | 168.52 | 29–32 | 1.583 | Trifluoromethyl, sulfonyl chloride |
| 3-Bromo-2-nitrobenzene-1-sulfonyl chloride | C₆H₃BrClNO₄S | 300.52 | Not reported | Not reported | Bromo-nitrobenzene, sulfonyl chloride |
| {6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanesulfonyl chloride | C₇H₉ClF₂O₂S | 230.66 | Not reported | Not reported | Difluorobicyclohexane, sulfonyl chloride |
| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | 161–164 | 1.480 | Simple aliphatic sulfonyl chloride |
Key Observations :
- The difluorocyclobutyl-phenyl substituents in the target compound confer a higher molecular weight compared to simpler sulfonyl chlorides like trifluoromethanesulfonyl chloride or methanesulfonyl chloride .
- Trifluoromethanesulfonyl chloride exhibits significantly lower molecular weight (168.52 g/mol) and boiling point (29–32°C) due to its compact trifluoromethyl group .
- 3-Bromo-2-nitrobenzene-1-sulfonyl chloride has a comparable molecular weight (300.52 g/mol) but distinct electronic effects from the nitro and bromo substituents .
Reactivity and Stability
Sulfonyl chlorides are generally highly reactive toward nucleophiles (e.g., amines, alcohols, water), but substituents modulate their stability and reaction kinetics:
Key Observations :
- The difluorocyclobutyl-phenyl group likely reduces reactivity compared to aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) due to steric hindrance and electron-withdrawing fluorine atoms .
- Trifluoromethanesulfonyl chloride ’s extreme reactivity arises from the strong electron-withdrawing trifluoromethyl group, making it a potent triflating agent .
- Simple aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) hydrolyze rapidly under mild conditions, while bulkier analogs (e.g., benzenesulfonyl chloride) require prolonged treatment .
Biological Activity
(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClF₂O₂S. It features a cyclobutyl ring substituted with a phenyl group and two fluorine atoms at the 3-position, alongside a methanesulfonyl chloride functional group. This configuration contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of the corresponding cyclobutane derivative with methanesulfonyl chloride in the presence of a base. The reaction conditions can be optimized to improve yield and purity.
The biological activity of this compound is primarily attributed to its ability to act as a sulfonating agent. Sulfonyl chlorides are known to participate in nucleophilic substitution reactions, forming sulfonamides that can inhibit various biological pathways. This compound may affect cell signaling pathways by modifying proteins through sulfonation, which can alter their function and stability.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to inhibit myeloid cell leukemia-1 (Mcl-1), a protein associated with cancer cell survival. By inhibiting Mcl-1, these compounds can promote apoptosis in cancer cells, making them potential candidates for cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Significant | Inhibition of Mcl-1 leading to apoptosis |
| Antimicrobial | Moderate | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | Notable | Inhibition of COX enzymes |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the effects of various sulfonamide derivatives on breast cancer cells. They found that compounds structurally related to this compound exhibited potent antiproliferative effects in vitro. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of sulfonamide derivatives against various pathogens. The results indicated that compounds similar to this compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to interference with bacterial cell wall synthesis .
Q & A
Q. What are the critical safety protocols for handling (3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (JIS T 8116), chemical-resistant lab coats, and safety goggles (JIS T 8147). Use respiratory protection (JIS T 8152-certified masks) if vapor exposure is anticipated .
- Ventilation: Conduct reactions in fume hoods with local exhaust systems to prevent inhalation of toxic vapors .
- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .
- First Aid: For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use emergency eyewash stations .
Q. How is this compound typically synthesized?
Methodological Answer:
- General Route: Analogous to methanesulfonyl chloride derivatives, this compound is synthesized via chlorination of the corresponding sulfonic acid using reagents like PCl₅ or SOCl₂. The cyclobutyl-phenyl precursor is prepared via [2+2] cycloaddition or fluorination of a pre-formed cyclobutane .
- Key Steps:
- Fluorination: Introduce difluoro groups via electrophilic fluorination (e.g., Selectfluor®).
- Sulfonation: React with methanesulfonyl chloride under anhydrous conditions .
Q. What analytical techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR confirms the presence and position of fluorine atoms; ¹H/¹³C NMR resolves cyclobutyl and phenyl group stereochemistry .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Elemental Analysis: Ensures purity and stoichiometry .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,3-difluoro-cyclobutyl group influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Hindrance: The cyclobutyl ring’s strain and fluorine substituents reduce accessibility to the sulfonyl chloride group, slowing reactions with bulky nucleophiles. Kinetic studies (e.g., pseudo-first-order rate constants) quantify this effect .
- Electronic Effects: Fluorine’s electron-withdrawing nature increases electrophilicity at the sulfur center, enhancing reactivity with amines. Computational modeling (DFT) can predict activation barriers .
Q. What strategies mitigate toxicity risks during large-scale reactions involving this compound?
Methodological Answer:
- Closed Systems: Use Schlenk lines or flow reactors to minimize vapor release .
- Toxicity Monitoring: Employ real-time gas sensors (e.g., PID detectors) for airborne concentrations. Reference AEGL-3 guidelines (7.75 ppm over 8 hours) for exposure limits .
- Waste Neutralization: Hydrolyze residual sulfonyl chloride with cold aqueous NaOH to form less toxic sulfonates .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
